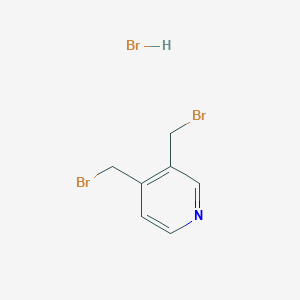
3,4-Bis(bromomethyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the CAS Number: 1803611-21-3 . It has a molecular weight of 345.86 and is typically stored at 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7 (6)4-9;/h1-2,5H,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a powder . and is soluble in water . The compound has a melting point range of 185.0 to 191.0 °C .Applications De Recherche Scientifique
Hyperbranched Polyelectrolytes Synthesis
Monomers like 3,5-bis(bromomethyl)pyridine hydrobromide have been utilized in the synthesis of new hyperbranched polyelectrolytes. These polymers are synthesized via poly(N-alkylation), and their structures and properties have been investigated, revealing insights into their potential applications in various domains, including material science and biotechnology. This exploration underscores the compound's utility in creating highly branched, functional polymers (Monmoton et al., 2008).
Ligand Synthesis for Metal Complexes
The compound serves as a key intermediate in synthesizing ligands for metal-binding domains. These ligands, when reacted with metal salts, form complexes that can have varied applications, from catalysis to the development of materials with unique electronic or photophysical properties. The synthesis of these complexes demonstrates the role of bis(bromomethyl)pyridine derivatives in creating intricate structures that are pivotal in inorganic and coordination chemistry (Tovee et al., 2010).
Catalytic Applications
Bis(imino)pyridine cobalt-catalyzed reactions, including alkene isomerization-hydroboration, illustrate the application of pyridine derivatives in catalysis. These reactions showcase the efficiency and selectivity of cobalt catalysts for hydroboration, underpinning the significance of bis(bromomethyl)pyridine hydrobromide derivatives in developing new catalytic methods that offer precise control over product formation (Obligacion & Chirik, 2013).
Antimicrobial Agents
The formation of water-soluble pincer silver(I)-carbene complexes from 2,6-bis(ethanolimidazolemethyl)pyridine hydroxide and similar compounds demonstrates the potential of bis(bromomethyl)pyridine derivatives in biomedical research. These complexes have shown improved bactericidal activities over traditional agents like silver nitrate, indicating their promise in developing new antimicrobial treatments (Melaiye et al., 2004).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Danger" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
Mécanisme D'action
Target of Action
It’s known that bromomethyl pyridines, in general, are often used as intermediates in organic synthesis, suggesting their targets could be a wide range of organic compounds .
Mode of Action
3,4-Bis(bromomethyl)pyridine hydrobromide is a substituted pyridine that can react with compounds like 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . This suggests that it can act as an alkylating agent, transferring its bromomethyl group to other molecules.
Propriétés
IUPAC Name |
3,4-bis(bromomethyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXULAXPLMTGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803611-21-3 |
Source


|
| Record name | 3,4-bis(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


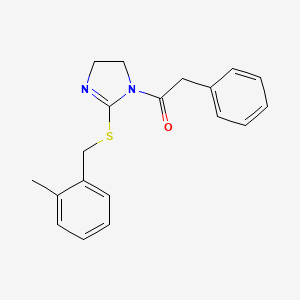
![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/no-structure.png)
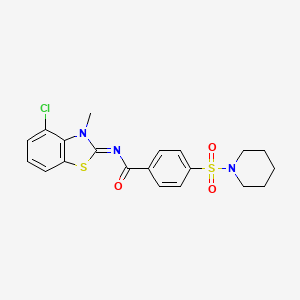


![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)
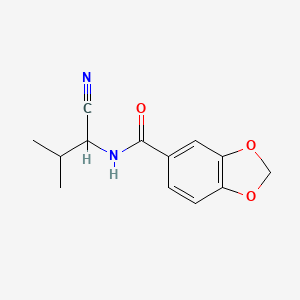

![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)
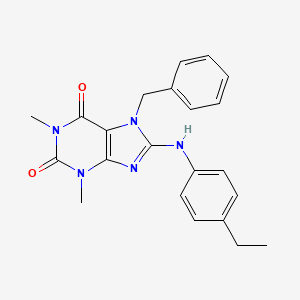

![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)